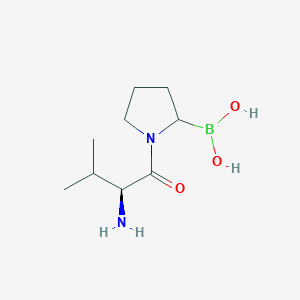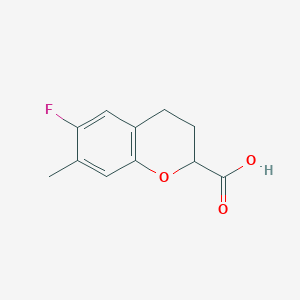![molecular formula C12H11N3O B11891670 5-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-74-5](/img/structure/B11891670.png)
5-Methyl-[2,3'-bipyridine]-5'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-[2,3’-bipyridine]-5’-carboxamide is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a methyl group and a carboxamide group attached to the bipyridine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and halogen-substituted pyridines under palladium catalysis . This method is favored for its high yield and mild reaction conditions. Another approach involves the Suzuki coupling, which employs boronic acids and halogenated pyridines in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of bipyridine derivatives often utilizes continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated bipyridine derivatives.
Scientific Research Applications
5-Methyl-[2,3’-bipyridine]-5’-carboxamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its interaction with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The compound’s ability to coordinate with metal centers is crucial for its function in catalysis and biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in material science and catalysis.
3,3’-Bipyridine: Utilized in the synthesis of complex organic molecules.
Uniqueness
5-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which enhance its reactivity and binding affinity with metal ions. This makes it particularly valuable in catalytic applications and as a probe in biological studies .
Properties
CAS No. |
1346686-74-5 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-8-2-3-11(15-5-8)9-4-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) |
InChI Key |
BABLRKAVLVRKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)




![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)

